rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol
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Overview
Description
rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol core substituted with a 2,5-dimethylphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,5-dimethylphenylmagnesium bromide.
Grignard Reaction: The 2,5-dimethylphenylmagnesium bromide is reacted with cyclohexanone to form the corresponding alcohol.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing large reactors and optimized conditions to maximize yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: Reduction to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions at the phenyl ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Bromine in carbon tetrachloride under reflux conditions.
Major Products
Oxidation: 2-(2,5-dimethylphenyl)cyclohexanone.
Reduction: 2-(2,5-dimethylphenyl)cyclohexane.
Substitution: 2-(2,5-dibromophenyl)cyclohexan-1-ol.
Scientific Research Applications
rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or analgesic effects.
Medicine: Investigated for its potential therapeutic applications in treating certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclohexan-1-ol: Similar structure with a different substitution pattern on the phenyl ring.
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclohexan-1-ol: Another isomer with different methyl group positions.
Uniqueness
rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C14H20O |
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Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h7-9,12,14-15H,3-6H2,1-2H3/t12-,14+/m0/s1 |
InChI Key |
FGWPFVTXSUZSLV-GXTWGEPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCCC2O |
Origin of Product |
United States |
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